molecular formula C10H10F3NO2 B185455 N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide CAS No. 116332-63-9

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide

Cat. No.: B185455
CAS No.: 116332-63-9
M. Wt: 233.19 g/mol
InChI Key: RFCOFRJQQLVIGL-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C10H10F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a benzamide structure, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process. One common method involves the reaction of benzamide with trifluoroacetic acid to form an acid chloride intermediate. This intermediate is then reacted with an appropriate amine under basic conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar principles as the laboratory methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

    N-Methoxy-N-methylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-Trifluoromethyl-N-methoxy-N-methylbenzamide: Another positional isomer with the trifluoromethyl group at a different position on the benzene ring.

Uniqueness

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. This distinct structure makes it a valuable compound for various research applications and differentiates it from other similar compounds .

Biological Activity

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

  • Functional Groups : Methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.
  • Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, enhancing its ability to permeate cellular membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to hydrophobic regions of proteins and enzymes, potentially modulating their activity. This compound can influence various signaling pathways, leading to diverse biological effects such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Interaction : It can act as a ligand for specific receptors, influencing physiological responses.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC₅₀ values in the low micromolar range, indicating potent activity against tumor cells.

Cell LineIC₅₀ (µM)Reference
OVCAR-331.5
COV31843.9

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. Studies indicate that modifications in the molecular structure can significantly affect activity levels. For example, derivatives with a methoxy group retained activity while those with a trifluoromethyl substitution demonstrated enhanced potency.

Compound VariantEC₅₀ (µM)Reference
Methoxy variant0.048
Trifluoromethyl variant0.010

Case Studies

  • In Vitro Studies : A study investigated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting potential for therapeutic applications in oncology.
  • In Silico Analysis : Computational modeling has been employed to predict the binding interactions of this compound with target proteins. These studies help elucidate the structure-activity relationship (SAR), guiding further modifications for enhanced efficacy.
  • Metabolic Stability : Research into metabolic stability revealed that while the compound retains significant biological activity, its metabolic profile can vary based on structural modifications. For instance, derivatives with bulky substituents showed altered metabolic degradation rates in human liver microsomes.

Properties

IUPAC Name

N-methoxy-N-methyl-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-5-3-4-6-8(7)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCOFRJQQLVIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555391
Record name N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116332-63-9
Record name N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116332-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
Reactant of Route 5
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Reactant of Route 6
N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide

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